Methyl 3-methoxypyrrolidine-3-carboxylate hydrochloride
Overview
Description
Methyl 3-methoxypyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C(7)H({14})ClNO(_3) It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxypyrrolidine-3-carboxylate hydrochloride typically involves the following steps:
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Formation of the Pyrrolidine Ring: : The initial step often involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through various methods, such as the reaction of an amino acid derivative with a suitable electrophile.
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Introduction of the Methoxy Group: : The methoxy group can be introduced via nucleophilic substitution reactions. For instance, a hydroxyl group on the pyrrolidine ring can be converted to a methoxy group using methylating agents like methyl iodide in the presence of a base.
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Esterification: : The carboxylate group is introduced through esterification reactions. This can be done by reacting the carboxylic acid derivative of pyrrolidine with methanol in the presence of an acid catalyst.
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Formation of the Hydrochloride Salt: : Finally, the hydrochloride salt is formed by reacting the free base of the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Methyl 3-methoxypyrrolidine-3-carboxylate hydrochloride can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
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Reduction: : Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 3-methoxypyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
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Biology: : The compound is studied for its potential biological activities. It can be used in the development of new pharmaceuticals, particularly those targeting the central nervous system.
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Medicine: : Research into its pharmacological properties may lead to the development of new therapeutic agents. Its derivatives are explored for their potential use in treating neurological disorders.
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Industry: : In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-methoxypyrrolidine-3-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxypyrrolidine-3-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 3-methoxypyrrolidine-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-methoxypyrrolidine-2-carboxylate: Similar structure but with the carboxylate group at the 2-position instead of the 3-position.
Uniqueness
Methyl 3-methoxypyrrolidine-3-carboxylate hydrochloride is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
methyl 3-methoxypyrrolidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(11-2)3-4-8-5-7;/h8H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIRPMBFEFPIBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044902-55-6 | |
Record name | methyl 3-methoxypyrrolidine-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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